4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with an epoxide precursor. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the epoxide ring, leading to the formation of the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of hydrogenated pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(oxiran-2-yl)methyl]-1H-pyrazole
- 4-fluoro-1-[(oxiran-2-yl)methyl]-1H-pyrazole
- 4-iodo-1-[(oxiran-2-yl)methyl]-1H-pyrazole
Uniqueness
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity towards its molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1183697-63-3 |
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Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-1-(oxiran-2-ylmethyl)pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)3-6-4-10-6/h1-2,6H,3-4H2 |
InChI Key |
YZEDFBDUNHTWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)Br |
Purity |
95 |
Origin of Product |
United States |
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